molecular formula C21H16N4O2S B2471528 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034289-59-1

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide

Katalognummer: B2471528
CAS-Nummer: 2034289-59-1
Molekulargewicht: 388.45
InChI-Schlüssel: APSVBMWBENZILH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide is a novel synthetic small molecule designed for research applications. This compound features a hybrid structure combining a 2-hydroxyquinoline-4-carboxamide core, a scaffold recognized for its anticancer properties, linked to a 2,3-dihydroimidazo[2,1-b]thiazole moiety, a privileged structure in medicinal chemistry known for enhancing metabolic stability and participating in key molecular interactions . Primary Research Applications and Value: Anticancer Research: Analogous 2-hydroxyquinoline-4-carboxamide compounds have demonstrated potent and selective anticancer activity against a range of human cancer cell lines, including prostate (PC-3, LNCaP), breast (MCF-7), colon (HCT-116), and liver (SK-HEP-1) cancers . The specific mechanism of action for this class of compounds is under investigation but may involve the inhibition of enzymes like human germ cell alkaline phosphatase (hGC-ALP), which is connected to cancer development, as substantiated by molecular docking studies on closely related molecules . Neurobiological and Channelopathy Research: Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, providing valuable pharmacological tools for exploring the physiological functions of this poorly understood receptor in the central nervous system and periphery . Researchers can utilize this compound to probe state-dependent ion channel inhibition. Antimicrobial and Biofilm Research: Given that quinoline and thiazole-based derivatives are frequently explored for their antimicrobial properties, this compound may also serve as a candidate for investigating new anti-biofilm agents against resistant bacterial strains . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c26-19-11-15(13-5-1-3-7-16(13)22-19)20(27)23-17-8-4-2-6-14(17)18-12-25-9-10-28-21(25)24-18/h1-8,11-12H,9-10H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSVBMWBENZILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The exact interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific biological activity and the pathways involved.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could have various molecular and cellular effects depending on the specific biological activity.

Biologische Aktivität

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antiviral, and enzyme inhibitory activities.

Chemical Structure

The compound features a complex structure combining a hydroxyquinoline core with an imidazo-thiazole moiety. Its systematic name reflects its intricate design aimed at enhancing biological activity through strategic molecular modifications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar quinoline derivatives. For instance, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives demonstrated moderate antibacterial activity against various strains, suggesting that modifications in the quinoline scaffold can lead to enhanced efficacy against resistant bacterial strains . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported, indicating their potential as new antibacterial agents.

CompoundMIC (µg/mL)Target Bacteria
Compound 516 ± 6E. coli
Compound 640 ± 3S. aureus

Antiviral Activity

The antiviral potential of related compounds has been explored extensively. Compounds based on the 4-hydroxyquinoline scaffold have shown promising results in inhibiting HIV integrase (IN), which is critical for viral replication. Specifically, certain derivatives were reported to inhibit both strand transfer and 3′-processing activities of IN with IC50 values indicating effective inhibition at micromolar concentrations .

Enzyme Inhibition

The mechanism of action for many quinoline derivatives involves the inhibition of key enzymes involved in disease processes. For example, studies have shown that quinoline-based compounds can act as inhibitors of 2-oxoglutarate oxygenases, which are implicated in various pathologies including cancer and metabolic disorders . The ability to chelate metal ions such as Mg²⁺ further enhances their inhibitory effects on enzyme activity.

Case Studies

  • Antibacterial Screening : A study synthesized a series of quinoline derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that modifications to the quinoline structure significantly influenced antibacterial potency.
  • HIV Integrase Inhibition : Another research focused on the design and synthesis of compounds targeting HIV integrase. The study reported that specific structural features in the compounds enhanced their binding affinity and inhibitory effects on viral replication.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features several notable structural components:

  • Imidazo[2,1-b]thiazole : Known for diverse biological properties.
  • Hydroxyquinoline : Associated with significant pharmacological activities.
  • Carboxamide Group : Often enhances biological activity by improving solubility and bioavailability.

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole and quinoline scaffolds exhibit significant anticancer properties. The unique structure of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide allows it to interact with various biological targets involved in cancer progression.

Case Studies

  • In Vitro Studies : Preliminary studies have shown that this compound can suppress the growth of various cancer cell lines, including kidney and prostate cancer cells. While specific IC50 values are not yet reported for this compound, related derivatives have demonstrated promising results in similar assays.

Antimicrobial Properties

The hydroxyquinoline moiety contributes to the compound's potential antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains.

Relevant Research Findings

  • Quinoline Derivatives : Studies on quinoline derivatives indicate that they possess broad-spectrum antimicrobial properties. The incorporation of imidazo[2,1-b]thiazole may enhance these effects by improving binding affinity to bacterial targets.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways critical for cancer cell survival.

Mechanistic Insights

Compounds similar to this compound have been shown to inhibit enzymes such as:

  • Topoisomerases : Important in DNA replication and transcription.
  • Kinases : Involved in signaling pathways that regulate cell growth and survival.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related derivatives:

CompoundBiological ActivityIC50 Values
This compoundAntitumor activityNot yet reported
6-Phenylimidazo[2,1-b]thiazole derivativesAnticancerVaries by derivative
Hydroxyquinoline derivativesAntimicrobialVaries by derivative

Vergleich Mit ähnlichen Verbindungen

SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)

  • Molecular Formula : C₂₅H₂₄ClN₇OS .
  • Key Features: Contains a quinoxaline carboxamide group and a piperazine-methyl substituent on the imidazo-thiazole ring.
  • Activity : Potent SIRT1 agonist, enhancing mitochondrial biogenesis via deacetylation of PGC-1α and AMPK activation .
  • Controversies : Disputed direct activation of SIRT1 due to artifacts in fluorescence-based assays .

Comparison: Unlike SRT1720, the target compound replaces quinoxaline with 2-hydroxyquinoline, which may alter electron distribution and hydrogen-bonding capacity. The absence of a piperazine group in the target compound could reduce solubility but improve blood-brain barrier penetration .

SRT2183 (N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide)

  • Molecular Formula : C₂₇H₂₄N₄O₂S .
  • Key Features : Features a naphthalene carboxamide group and a hydroxypyrrolidine-methyl substituent.
  • Activity : SIRT1 agonist with improved selectivity over SRT1720 in certain models .

3-(tert-Butyl)-N-[4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

  • Molecular Formula : C₂₀H₂₃N₅OS .
  • Key Features: Substitutes quinoline with a tert-butyl-pyrazole carboxamide.

Comparison: The tert-butyl group in this analog enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s hydroxyquinoline group .

Anti-Cancer Activity

Compounds with imidazo[2,1-b]thiazole cores, such as those in , exhibit anti-cancer activity by targeting tubulin polymerization or kinase signaling. For example, derivatives with quinoxaline or thiazole substituents show IC₅₀ values in the low micromolar range against breast and colon cancer lines . The target compound’s 2-hydroxyquinoline group may enhance DNA intercalation or topoisomerase inhibition, mechanisms common to quinoline-based chemotherapeutics.

SIRT1 Modulation

SRT1720 and resveratrol analogs (–6) activate SIRT1, a deacetylase involved in aging and metabolism.

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Target/Activity Key Structural Features
Target Compound Not explicitly provided Hypothesized: SIRT1, kinases 2-Hydroxyquinoline-4-carboxamide, imidazo-thiazole
SRT1720 C₂₅H₂₄ClN₇OS SIRT1 agonist Quinoxaline carboxamide, piperazine-methyl
SRT2183 C₂₇H₂₄N₄O₂S SIRT1 agonist Naphthalene carboxamide, hydroxypyrrolidine
3-(tert-Butyl)-pyrazole analog C₂₀H₂₃N₅OS Unspecified kinase/protease tert-Butyl-pyrazole, imidazo-thiazole

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling dihydroimidazothiazole derivatives with quinoline-carboxamide precursors. Key steps include:

  • Cyclization : Use of HgO in glacial acetic acid for dehydrosulfurization (yields: 42–62%) to form fused heterocycles .
  • Amide coupling : Reagents like EDCI/HOBt in DMF to link thiazole and quinoline moieties, monitored by TLC .
  • Characterization : Intermediates are validated via 1H^1H-/13C^{13}C-NMR, IR (e.g., C=O stretch at 1650–1700 cm1^{-1}), and LC-MS for molecular ion confirmation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Spectroscopy : 1H^1H-NMR detects aromatic protons (δ 7.0–8.5 ppm) and dihydroimidazothiazole NH/CH2_2 signals (δ 3.5–5.0 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies [M+H]+^+ peaks with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolves dihedral angles between quinoline and thiazole rings, ensuring correct stereoelectronic alignment .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation .
  • Enzyme inhibition : Fluorescence-based assays for kinases/acetylcholinesterase, comparing inhibition to reference drugs .

Advanced Research Questions

Q. How can synthetic yields be optimized for the dihydroimidazothiazole core?

  • Methodology :

  • Solvent optimization : Reflux in acetonitrile (1–3 min) for rapid cyclization vs. DMF for slower, higher-yield reactions (76% vs. 45%) .
  • Catalyst screening : HgO in acetic acid enhances dehydrosulfurization efficiency, while iodine/TEA promotes regioselective cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 20 hours) and improves purity by minimizing side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50})?

  • Methodology :

  • Batch reproducibility : Validate purity via HPLC (>98%) to exclude impurities affecting activity .
  • Target specificity profiling : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
  • Structural analogs : Synthesize derivatives (e.g., halogen-substituted quinoline) to correlate substituent effects with activity trends .

Q. How is the compound’s stability assessed under physiological conditions?

  • Methodology :

  • Plasma stability : Incubate in human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • pH-dependent hydrolysis : Test in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis at pH <3) .
  • Metabolite profiling : Use hepatic microsomes to identify Phase I/II metabolites and assess metabolic liability .

Q. What computational methods predict SAR for optimizing bioactivity?

  • Methodology :

  • Docking studies : AutoDock Vina models interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with antimicrobial potency .
  • MD simulations : GROMACS assesses binding stability over 100 ns, highlighting critical hydrogen bonds/π-π interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.